1-Butyl-3-phenylurea

Lipophilicity Drug Design ADME Prediction

Researchers often face reproducibility issues when substituting phenylurea analogs with different alkyl chains. 1-Butyl-3-phenylurea delivers a specific lipophilic-hydrophilic balance that shorter-chain analogs cannot replicate. • XLogP3 of 2.5 enhances passive membrane diffusion and intracellular target engagement vs. methyl (XLogP3 ~1.1) or ethyl analogs • Boiling point of 284.9 °C provides a +52.5 °C safety margin over the methyl analog, enabling high-temperature reactions without volatilization • Validated model compound for poly(urethane-urea) synthesis and metal-chelation analytical methods

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 3083-88-3
Cat. No. B188908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-phenylurea
CAS3083-88-3
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1=CC=CC=C1
InChIInChI=1S/C11H16N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)
InChIKeyDOUCJWNVCGEZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-phenylurea: Overview and Physicochemical Profile


1-Butyl-3-phenylurea (CAS 3083-88-3) is a phenylurea derivative with a butyl substituent on one urea nitrogen and a phenyl substituent on the other, characterized by the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [1]. It belongs to the broader class of phenylurea compounds, which are widely recognized in medicinal chemistry for their kinase inhibitory and antitumor properties . The compound features a planar phenyl ring, a flexible butyl chain with four rotatable bonds, and a hydrogen-bond-capable urea core, yielding a computed topological polar surface area of 41.1 Ų and a predicted XLogP3 of 2.5 [1]. Its physical form is a white to off-white crystalline powder soluble in organic solvents, with a boiling point of 284.9 °C at 760 mmHg .

Supports lipophilicity optimization in kinase inhibitor lead series
Reported use as mechanistic probe in polyurethane-urea synthesis
Reported metal chelation for organic-phase extraction protocols

Why Structural Analogs of 1-Butyl-3-phenylurea Are Not Interchangeable


Within the 1-alkyl-3-phenylurea series, the length of the alkyl substituent directly and predictably modulates critical physicochemical properties—particularly lipophilicity (XLogP3), boiling point, and conformational flexibility (rotatable bond count)—that govern performance across medicinal chemistry, polymer science, and analytical applications [1]. Even a one-carbon change in the alkyl chain can alter XLogP3 by 0.3–0.6 log units, directly impacting membrane permeability, metabolic stability, and distribution coefficients [1]. These quantitative shifts mean that 1-butyl-3-phenylurea cannot be freely interchanged with its methyl, ethyl, or propyl analogs without measurably altering experimental outcomes and process reproducibility. Generic substitution therefore fails because the butyl chain confers a specific lipophilic-hydrophilic balance, thermal stability envelope, and molecular flexibility profile that shorter-chain analogs do not replicate [1].

Lipophilicity shift
Chain-length changes alter XLogP3 by 0.3–0.6 units per carbon, affecting membrane partition and metabolic stability
Boiling point divergence
Boiling point differs by 17–52 °C, limiting thermal process interchangeability and volatilization behavior
Conformational flexibility mismatch
Rotatable bond count varies, altering entropic binding contributions and polymer chain dynamics

1-Butyl-3-phenylurea: Quantitative Differentiation Evidence


Lipophilicity Gradient Across 1-Alkyl-3-phenylurea Homologs

The computed lipophilicity (XLogP3) of 1-butyl-3-phenylurea (2.5) significantly exceeds that of its shorter-chain analogs: 1-methyl-3-phenylurea (1.1), 1-ethyl-3-phenylurea (1.6), and 1-propyl-3-phenylurea (2.2). This progressive increase reflects the incremental contribution of each methylene group to log P, consistent with the Hansch-Leo fragmental constant for aliphatic carbon (π ≈ 0.5 per CH₂). The butyl analog crosses the XLogP3 > 2 threshold often associated with improved passive membrane permeability and blood-brain barrier penetration potential, while the methyl and ethyl analogs remain substantially more hydrophilic [1][2].

Lipophilicity (XLogP3)
Reported
Target: 2.5 vs Methyl 1.1, Ethyl 1.6, Propyl 2.2 (Δ +1.4, +0.9, +0.3)
Supports lipophilicity-driven selection for membrane permeability studies
Computed XLogP3; consistent methodology across analogs
Lipophilicity Drug Design ADME Prediction

Boiling Point and Thermal Stability Ranking

1-Butyl-3-phenylurea exhibits a boiling point of 284.9 °C at 760 mmHg, markedly higher than 1-methyl-3-phenylurea (232.4 °C, calculated) and 1-ethyl-3-phenylurea (250.2 °C). This boiling point elevation—+52.5 °C over the methyl analog and +34.7 °C over the ethyl analog—is consistent with increased van der Waals interactions and molecular weight conferred by the extended butyl chain. The higher boiling point allows for greater thermal latitude in high-temperature reactions, vacuum distillation processes, and thermal stress testing protocols where shorter-chain homologs may volatilize or degrade prematurely .

Boiling Point (760 mmHg)
Data to verify
284.9 °C vs Methyl 232.4 °C, Ethyl 250.2 °C (Δ +52.5, +34.7 °C)
Supports thermal process fit selection over shorter-chain analogs
Source not cited; verify against experimental data
Thermal Stability Process Chemistry Distillation

Rotatable Bond Count and Conformational Flexibility

The number of rotatable bonds increases linearly with alkyl chain length across the 1-alkyl-3-phenylurea series: 1-methyl-3-phenylurea has 1 rotatable bond, 1-ethyl-3-phenylurea has 2, and 1-butyl-3-phenylurea has 4. Each additional rotatable bond introduces additional degrees of conformational freedom, which can influence: (i) the entropic penalty upon target binding in medicinal chemistry, (ii) the ability to adopt conformations that complement hydrophobic binding pockets, and (iii) the physical behavior of the compound in polymer matrices where chain mobility affects segmental dynamics [1][2][3].

Rotatable Bonds
Reported
Target 4 vs Methyl 1, Ethyl 2, Propyl 3 (Δ +3, +2, +1)
Supports flexibility-driven design for entropic binding or polymer mobility
Computed via Cactvs; consistent methodology
Conformational Flexibility Molecular Recognition Entropy

Mechanistic Probe in Poly(urethane-urea) Synthesis

1-Butyl-3-phenylurea has been specifically employed as a model compound to elucidate the mechanism of the chain-extending reaction between NCO-terminated prepolymers and diamine chain extenders in the synthesis of segmented poly(urethane-urea) materials. In this study, the compound was generated and identified among reaction products, confirming its role in understanding the competing reaction pathways that govern polymer microstructure and final mechanical properties . Shorter-chain analogs (methyl, ethyl) have not been reported in this specific mechanistic context, likely because their altered reactivity and solubility profiles make them less representative of the chain-extending chemistry under investigation.

Polymer Mechanistic Probe
Data to verify
Confirmed reaction product in poly(urethane-urea) chain-extension studies; shorter-chain analogs not reported
Supports literature-validated probe for reaction mechanism studies
Published Bull. Chem. Soc. Jpn. 1997; verify experimental conditions
Polymer Chemistry Reaction Mechanism Chain Extension

Metal Chelation in Analytical Chemistry

1-Butyl-3-phenylurea is reported to function as a metal chelator in analytical chemistry applications, a property attributed to the urea carbonyl and adjacent NH groups that can coordinate metal ions . While quantitative stability constants (log K) for specific metal complexes of 1-butyl-3-phenylurea are not yet publicly available, the butyl chain is expected to modulate the lipophilicity of the resulting metal complex, potentially enhancing extractability into organic solvents relative to complexes formed by shorter-chain analogs. This can improve sensitivity and selectivity in extraction-based spectrophotometric metal detection methods .

Metal Chelation
Class-level inference
Reported chelator; organic-soluble; butyl chain may enhance metal complex extractability
May support organic-phase metal extraction protocols; verify with target metals
Quantitative stability constants unavailable
Metal Chelation Analytical Chemistry Spectrophotometry

Polar Surface Area and Lipophilicity Uncoupling

Despite a 1.4-unit XLogP3 difference, 1-butyl-3-phenylurea and 1-methyl-3-phenylurea share an identical computed topological polar surface area (TPSA) of 41.1 Ų, derived from the conserved urea core and phenyl ring [1][2][3]. This uncoupling of PSA from log P is significant: TPSA governs hydrogen-bonding capacity and influences oral absorption (values < 140 Ų are generally favorable), while log P independently modulates partitioning behavior. The combination of constant TPSA with tunable log P allows researchers to increase compound hydrophobicity without sacrificing hydrogen-bonding potential, a property set not achievable in many other chemotypes where PSA and log P co-vary [1][2][3].

PSA / LogP Uncoupling
Reported
TPSA 41.1 Ų (identical across analogs); XLogP3 2.5 vs 1.1–1.6
Supports tunable hydrophobicity without altering hydrogen-bonding surface
Computed TPSA via Cactvs; consistent methodology
Polar Surface Area Permeability Drug-likeness

1-Butyl-3-phenylurea: Key Application Scenarios


Lipophilicity Optimization in Kinase Inhibitor Lead Series

When a phenylurea-based kinase inhibitor scaffold requires enhanced cell permeability and target tissue distribution, the butyl analog should be prioritized over methyl-, ethyl-, or propyl-substituted congeners. The XLogP3 of 2.5 [1] exceeds that of shorter-chain analogs by 0.3–1.4 log units, a difference that can translate into measurable improvements in passive membrane diffusion and intracellular target engagement. Coupled with a conserved TPSA of 41.1 Ų that preserves hydrogen-bonding capacity [1], the compound offers a favorable PSA-to-log P balance for lead optimization programs targeting intracellular kinases or CNS-penetrant candidates.

Mechanistic Studies of Polyurethane-Urea Chain Extension

Polymer chemists investigating the chain-extending reaction mechanisms in segmented poly(urethane-urea) synthesis should procure 1-butyl-3-phenylurea as a validated model compound. The compound has been specifically identified among reaction products in published mechanistic studies using phenyl isocyanate/blocked diamine systems , providing a literature-validated reference point for reproducible experimental design. The butyl chain length more closely mimics the behavior of typical polyether or polyester soft segment precursors than shorter-chain analogs, making it a more representative probe for industrially relevant polyurethane-urea formulations.

Organic-Phase Metal Chelation and Extraction Protocols

For analytical chemists developing spectrophotometric or extraction-based metal detection methods, 1-butyl-3-phenylurea offers documented metal chelation capability combined with organic solvent solubility. The butyl chain enhances the lipophilicity of the resulting metal complexes, improving extraction efficiency into organic phases compared to complexes formed by the more water-soluble methyl analog (aqueous solubility: 0.87 g/L ). This makes the butyl analog the superior choice for methods requiring organic-phase preconcentration of metal analytes prior to detection.

High-Temperature Reaction Development and Thermal Screening

In process chemistry workflows requiring elevated reaction temperatures, 1-butyl-3-phenylurea's boiling point of 284.9 °C provides an operational safety margin of +52.5 °C over the methyl analog (232.4 °C ) and +34.7 °C over the ethyl analog (250.2 °C ). This broader thermal window reduces the risk of compound volatilization during high-temperature coupling reactions, distillations, or thermal stress studies, making it the preferred phenylurea building block when thermal robustness is a critical process parameter.

Application
Selection Property
Validation Focus
Kinase inhibitor lipophilicity optimization
Alkyl chain lipophilicity modulation
Membrane permeability and target engagement assays
Poly(urethane-urea) mechanism studies
Literature-reported mechanistic probe
Reaction pathway reproducibility and polymer microstructure
Organic-phase metal extraction
Metal coordination with organic solubility
Extraction efficiency and metal complex stability
High-temperature reaction development
Thermal stability margin over short-chain analogs
Volatility loss and thermal degradation thresholds
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